molecular formula C11H11NO3 B1504012 Ethyl 2-oxo-4-(pyridin-4-yl)but-3-enoate CAS No. 497265-22-2

Ethyl 2-oxo-4-(pyridin-4-yl)but-3-enoate

Cat. No.: B1504012
CAS No.: 497265-22-2
M. Wt: 205.21 g/mol
InChI Key: GXGHFPQMESFCKG-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-4-(pyridin-4-yl)but-3-enoate is an organic compound with the molecular formula C11H11NO3. It is a derivative of pyridine and is characterized by the presence of an ester functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-oxo-4-(pyridin-4-yl)but-3-enoate can be synthesized through several methods. One common approach involves the condensation of ethyl acetoacetate with 4-pyridinecarboxaldehyde in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-4-(pyridin-4-yl)but-3-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-oxo-4-(pyridin-4-yl)but-3-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-oxo-4-(pyridin-4-yl)but-3-enoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

ethyl 2-oxo-4-pyridin-4-ylbut-3-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-15-11(14)10(13)4-3-9-5-7-12-8-6-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGHFPQMESFCKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C=CC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696482
Record name Ethyl 2-oxo-4-(pyridin-4-yl)but-3-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

497265-22-2
Record name Ethyl 2-oxo-4-(pyridin-4-yl)but-3-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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